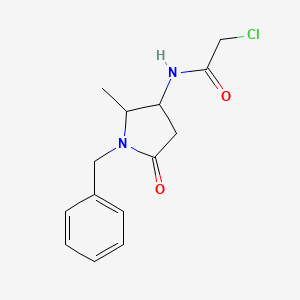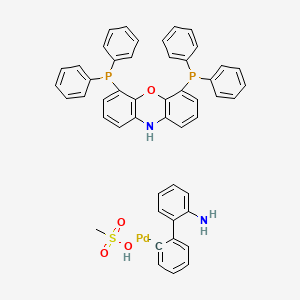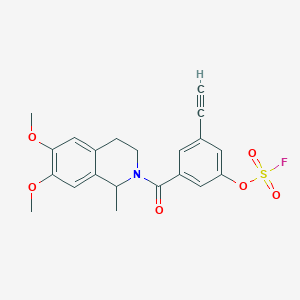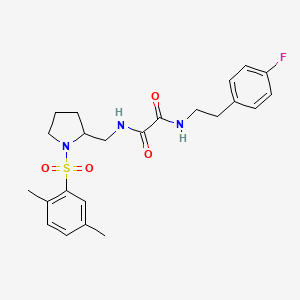
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamide, also known as Boc-3-pyrroline, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine is not fully understood, but it is believed to involve inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of nucleotides that are necessary for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to have both biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit their proliferation and migration. Additionally, N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to decrease the expression of certain genes that are involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been shown to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent. However, one limitation of using N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine. One area of interest is the development of more effective and targeted delivery methods for the compound, such as the use of nanoparticles or other drug delivery systems. Additionally, further investigation is needed to fully understand the mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine and to identify other potential targets for the compound in cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine as an anticancer agent in humans.
Métodos De Síntesis
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine can be synthesized through a multi-step process that involves the reaction of 3-pyrrolin-2-one with benzylamine, followed by protection of the amine group with tert-butoxycarbonyl (Boc) and chlorination of the resulting compound with thionyl chloride. The final product can be obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamideine has been studied for its potential applications in drug discovery and development, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as an anticancer agent.
Propiedades
IUPAC Name |
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-12(16-13(18)8-15)7-14(19)17(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURYSHMDHRQWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)


![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)


![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)


![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)
![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)